2-Chloro-5-phenylisonicotinic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-5-phenylpyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-11-6-9(12(15)16)10(7-14-11)8-4-2-1-3-5-8/h1-7H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFOXJKVKVWPVNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C=C2C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673487 |

Source

|

| Record name | 2-Chloro-5-phenylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214323-23-5 |

Source

|

| Record name | 2-Chloro-5-phenylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 2-Chloro-5-phenylisonicotinic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted isonicotinic acids are a critical class of heterocyclic compounds that serve as versatile building blocks in medicinal chemistry and materials science. Their unique structural and electronic properties make them ideal scaffolds for the synthesis of complex molecules with diverse biological activities. Among these, 2-Chloro-5-phenylisonicotinic acid is a compound of growing interest, combining the reactivity of a chlorinated pyridine ring with the steric and electronic influence of a phenyl substituent.

The physical properties of a compound like this compound are foundational to its application. These parameters—ranging from melting point and solubility to its spectroscopic profile—govern everything from reaction kinetics and purification strategies to formulation, bioavailability, and ultimately, therapeutic efficacy in drug development. A thorough understanding of these characteristics is therefore not merely academic; it is a prerequisite for efficient and successful research and development.

This guide provides a comprehensive, technically-grounded overview of the core physical properties of this compound. It is designed to be a self-contained reference for laboratory professionals, offering not only curated data but also the causality behind the experimental methods used for their determination.

Chemical Identity and Structure

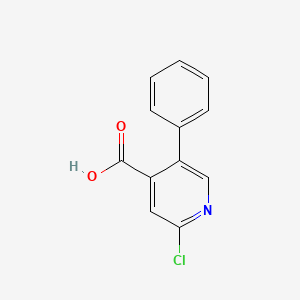

The structural arrangement of this compound dictates its chemical behavior and physical characteristics. The molecule consists of a pyridine ring substituted at the 4-position with a carboxylic acid group (the isonicotinic acid core). A chlorine atom at the 2-position acts as an electron-withdrawing group and a potential leaving group for nucleophilic substitution reactions. The phenyl group at the 5-position adds significant steric bulk and contributes to the molecule's overall lipophilicity.

Diagram: Chemical Structure of this compound

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2-Chloro-5-phenylpyridine-4-carboxylic acid | - |

| CAS Number | 1214323-23-5 | [1] |

| Molecular Formula | C₁₂H₈ClNO₂ | [1] |

| Molecular Weight | 233.65 g/mol | [1] |

| PubChem CID | 46314707 |[1] |

Core Physicochemical Properties

The macroscopic properties of a substance are a direct reflection of its molecular structure. For this compound, the interplay between the polar carboxylic acid group, the rigid aromatic systems, and the halogen substituent results in the characteristics summarized below.

Table 2: Summary of Physical Properties

| Property | Value | Significance & Commentary |

|---|---|---|

| Appearance | White to off-white solid | Typical for crystalline organic acids. Color may depend on purity. |

| Melting Point | Not explicitly available. Predicted to be high (>180 °C). | A sharp melting range is a key indicator of purity. The high value is expected due to strong intermolecular forces (hydrogen bonding, π-stacking). For comparison, 2-Chloro-5-(trifluoromethyl)isonicotinic acid melts at 185-186 °C[2]. |

| Boiling Point | Not applicable (decomposes) | Carboxylic acids with high melting points often decompose before boiling at atmospheric pressure. |

| Solubility | Insoluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). | The large, nonpolar phenyl group likely dominates, leading to poor aqueous solubility[3]. Solubility in organic solvents is crucial for its use in synthesis. |

| Acidity (pKa) | Not experimentally determined. Predicted to be in the range of 2-4. | The electron-withdrawing chlorine atom and the pyridine nitrogen will increase the acidity of the carboxylic acid group compared to benzoic acid (pKa ~4.2). This value influences its charge state in physiological environments. |

Melting Point

The melting point is one of the most fundamental and informative physical properties. It provides a quick assessment of purity; pure crystalline solids exhibit a sharp melting range (typically <1°C), whereas impurities depress and broaden this range. The high expected melting point of this compound is attributable to strong intermolecular forces, including hydrogen bonding between the carboxylic acid moieties and potential π-π stacking interactions from the two aromatic rings.

Solubility Profile

Solubility is a critical parameter in both synthesis and drug development. For synthetic applications, it dictates the choice of reaction solvents and purification methods. In drug development, aqueous solubility is a primary determinant of bioavailability. Due to the significant hydrophobic character imparted by the phenyl ring, this compound is expected to be poorly soluble in water, similar to other large carboxylic acids like benzoic acid[3]. However, its acidic nature means it will readily dissolve in aqueous base (e.g., NaOH, NaHCO₃) through the formation of a more soluble carboxylate salt. Its solubility in polar organic solvents like methanol, DMSO, and DMF makes these suitable media for reactions and analysis.

Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the identity and structural integrity of a molecule. Each technique provides a unique piece of the structural puzzle.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule.

-

¹H NMR : Protons on the pyridine and phenyl rings will appear in the aromatic region (typically δ 7.0-9.0 ppm). The carboxylic acid proton will be a broad singlet, often far downfield (>10 ppm), and its position can be concentration-dependent.

-

¹³C NMR : The spectrum will show 12 distinct carbon signals (unless there is accidental overlap). The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >165 ppm). Carbons attached to the electronegative chlorine and nitrogen atoms will also be significantly shifted.

-

-

Infrared (IR) Spectroscopy : IR spectroscopy is excellent for identifying functional groups[4].

-

A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.

-

A strong, sharp absorption around 1700-1730 cm⁻¹ will correspond to the C=O (carbonyl) stretch.

-

Absorptions in the 1400-1600 cm⁻¹ region are characteristic of C=C and C=N stretching within the aromatic rings.

-

A C-Cl stretching absorption can be expected in the fingerprint region, typically around 700-800 cm⁻¹.

-

-

UV-Vis Spectroscopy : The conjugated π-system of the phenyl and pyridine rings constitutes a chromophore that will absorb UV light. The spectrum is expected to show one or more strong absorbance maxima (λmax) in the 200-350 nm range, which can be useful for quantitative analysis via methods like HPLC.

Experimental Protocols for Property Determination

The reliability of physical property data hinges on the use of standardized and validated experimental protocols. The following sections detail robust, field-proven methodologies for characterizing a solid organic acid like this compound.

Diagram: General Workflow for Physicochemical Characterization

Sources

An In-Depth Technical Guide to 2-Chloro-5-phenylisonicotinic Acid: Structure, Synthesis, and Applications in Medicinal Chemistry

Abstract: The pyridine carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents. This guide provides an in-depth technical analysis of a specific, highly functionalized derivative: 2-Chloro-5-phenylisonicotinic acid. We will dissect its core molecular attributes, including its formal nomenclature and physicochemical properties. A detailed examination of a plausible synthetic route via palladium-catalyzed cross-coupling is presented, complete with mechanistic considerations and a comprehensive experimental protocol. Finally, the guide explores the molecule's chemical reactivity and its strategic importance as a building block for creating diverse chemical libraries aimed at various biological targets. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their discovery programs.

Core Molecular Attributes

A precise understanding of a molecule's fundamental characteristics is paramount for its effective use in research and development. This section details the structural and chemical identity of this compound.

IUPAC Nomenclature and Registry Information

The systematic name for this compound, following the rules established by the International Union of Pure and Applied Chemistry (IUPAC), is 2-Chloro-5-phenylpyridine-4-carboxylic acid [1]. The parent structure is isonicotinic acid (pyridine-4-carboxylic acid), with a chlorine atom at the C2 position and a phenyl group at the C5 position.

It is commonly registered under the following identifier:

-

CAS Number: 1214323-23-5[2]

Chemical Structure

The molecule consists of a central pyridine ring, which is substituted with three key functional groups that dictate its reactivity and utility: a carboxylic acid at position 4, a chloro group at position 2, and a phenyl group at position 5.

Caption: Chemical Structure of this compound.

Physicochemical Properties

Quantitative data for the title compound is not extensively published. However, we can compile its core properties and provide data for structurally related analogs to offer a comparative baseline.

| Property | Value (this compound) | Comparative Data |

| Molecular Formula | C₁₂H₈ClNO₂[2] | C₆H₄ClNO₂ (2-Chloroisonicotinic acid) |

| Molecular Weight | 233.65 g/mol | 157.55 g/mol (2-Chloroisonicotinic acid) |

| Appearance | Solid (predicted) | White crystalline powder (2-Chloro-5-nitroisonicotinic acid) |

| Melting Point | Not available | 246 °C (dec.) (2-Chloroisonicotinic acid) |

| Solubility | Poorly soluble in water (predicted) | Generally soluble in organic solvents like DMSO, DMF. |

| pKa | ~3-4 (predicted for carboxylic acid) | 1.08 ± 0.25 (Predicted for 2-chloro-5-nitroisonicotinic acid) |

Synthesis and Mechanistic Insights

The construction of the this compound scaffold can be efficiently achieved through modern cross-coupling methodologies. The choice of strategy is dictated by the need to selectively form the C-C bond between the pyridine and phenyl rings without disturbing the other functional groups.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection breaks the bond between the C5 of the pyridine ring and the phenyl group. This suggests a cross-coupling reaction as the key step. The Suzuki-Miyaura coupling is an ideal choice due to its high functional group tolerance and robust, well-documented protocols for heteroaromatic systems.

The primary synthetic challenge involves coupling at the C5 position of a pre-functionalized pyridine ring. The starting material would therefore be a di-halogenated isonicotinic acid derivative, such as 2,5-dichloro- or 2-chloro-5-bromoisonicotinic acid. The differential reactivity of the halogens (Br > Cl) under palladium catalysis allows for selective coupling of phenylboronic acid at the C5 position, leaving the C2-chloro substituent intact for subsequent diversification.

An alternative, though potentially less direct route, could involve the synthesis of 2-chloronicotinic acid followed by subsequent functionalization.[3][4] However, installing the phenyl group at a late stage on a pre-built 2-chloroisonicotinic acid core is generally more convergent.

Proposed Synthetic Pathway via Suzuki-Miyaura Coupling

The proposed synthesis starts from the commercially available 2,6-dichloroisonicotinic acid. A key intermediate, 2,5-dichloroisonicotinic acid, can be synthesized, which then undergoes selective Suzuki-Miyaura coupling.

Sources

An In-depth Technical Guide to 2-Chloro-5-phenylisonicotinic Acid Derivatives and Analogs

This guide provides a comprehensive technical overview of 2-chloro-5-phenylisonicotinic acid and its derivatives, a class of compounds with significant potential in medicinal chemistry and drug discovery. Geared towards researchers, scientists, and professionals in drug development, this document delves into the synthesis, structure-activity relationships (SAR), and prospective biological applications of this scaffold.

Introduction: The Significance of the this compound Scaffold

The pyridine ring is a ubiquitous motif in pharmaceuticals and biologically active compounds. Its ability to participate in hydrogen bonding and its metabolic stability make it a privileged scaffold in drug design. The isonicotinic acid framework, a pyridine-4-carboxylic acid, is a key component in numerous therapeutic agents. The strategic placement of a chloro substituent at the 2-position and a phenyl group at the 5-position of the isonicotinic acid core creates a unique electronic and steric profile, offering opportunities for diverse pharmacological activities.

The 2-chloro substituent serves as a versatile synthetic handle for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions. The 5-phenyl group provides a lipophilic domain that can be crucial for interactions with biological targets and can be further substituted to probe specific binding pockets. This combination of features makes this compound a promising starting point for the development of novel therapeutics.

Synthetic Strategies: Accessing the Core and its Analogs

The synthesis of this compound and its derivatives can be approached through several strategic pathways. A key transformation for the introduction of the 5-phenyl group is the Suzuki-Miyaura cross-coupling reaction.[1][2][3]

Retrosynthetic Analysis

A logical retrosynthetic approach to the target scaffold involves disconnecting the C5-phenyl bond, leading back to a 2-chloro-5-halopyridine precursor and a phenylboronic acid derivative. The carboxylic acid at the 4-position can be introduced at various stages of the synthesis.

Caption: Retrosynthetic pathways for this compound.

Key Synthetic Pathways

Pathway A: Suzuki Coupling on a Pre-functionalized Pyridine Ring

This is often the most efficient route. The Suzuki-Miyaura cross-coupling reaction provides a powerful method for C-C bond formation under relatively mild conditions.[2][3]

-

Step 1: Synthesis of a 2-Chloro-5-halopyridine Precursor: Starting from commercially available materials, a suitable precursor such as 2,5-dichloropyridine or 2-chloro-5-bromopyridine can be utilized.

-

Step 2: Introduction of the Carboxylic Acid Precursor: The 4-position can be functionalized with a group that can be later converted to a carboxylic acid, such as a methyl group or a cyano group.

-

Step 3: Suzuki-Miyaura Cross-Coupling: The 2-chloro-5-halopyridine derivative is coupled with a substituted or unsubstituted phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Step 4: Conversion to the Carboxylic Acid: The precursor group at the 4-position is converted to the carboxylic acid. For instance, a methyl group can be oxidized using a strong oxidizing agent like KMnO₄.

Pathway B: Halogenation of a Pre-formed Phenylisonicotinic Acid

An alternative, though potentially less regioselective, approach involves the direct halogenation of a 5-phenylisonicotinic acid derivative.

-

Step 1: Synthesis of 5-Phenylisonicotinic Acid: This can be achieved via Suzuki coupling of a 5-halopyridine-4-carboxylic acid ester with phenylboronic acid, followed by hydrolysis.

-

Step 2: Chlorination: The 2-position of the pyridine ring can be chlorinated using a suitable chlorinating agent. This step may require optimization to achieve the desired regioselectivity.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of Ethyl 2-Chloro-5-phenylisonicotinate

This protocol provides a general procedure for the key C-C bond-forming step.

-

Reaction Setup: To a flame-dried round-bottom flask, add ethyl 2-chloro-5-bromoisonicotinate (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.05 eq).

-

Solvent and Base: Add a suitable solvent system, such as a 3:1 mixture of dioxane and water. Add a base, typically potassium carbonate (K₂CO₃, 2.0 eq).

-

Reaction Conditions: Degas the mixture by bubbling argon through it for 15-20 minutes. Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired ethyl 2-chloro-5-phenylisonicotinate.

-

Hydrolysis: The resulting ester can be hydrolyzed to the corresponding carboxylic acid using standard conditions, such as stirring with lithium hydroxide in a mixture of THF and water, followed by acidic workup.

Structure-Activity Relationships (SAR)

While specific SAR data for this compound derivatives is not extensively published, we can extrapolate from related compound classes to guide future drug discovery efforts.

Caption: Key positions for SAR exploration on the this compound scaffold.

-

2-Position (R1): The chloro group can be displaced by various nucleophiles to generate libraries of analogs. Replacing the chlorine with small hydrogen bond donors or acceptors (e.g., -NH₂, -OH) or linking different moieties via amine or ether linkages can significantly impact biological activity.

-

5-Phenyl Ring (R2): Substitution on the phenyl ring is a critical determinant of activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the entire molecule and influence its interaction with target proteins. The position of these substituents (ortho, meta, para) will affect the overall conformation and binding orientation.

-

4-Carboxylic Acid (R3): The carboxylic acid group is a key pharmacophoric feature, often involved in crucial hydrogen bonding interactions with biological targets. It can be converted to esters or amides to modulate properties like cell permeability and metabolic stability. Bioisosteric replacement with groups like tetrazole is also a common strategy in medicinal chemistry.

Potential Biological Applications and Therapeutic Targets

Based on the known activities of structurally related pyridine and isonicotinic acid derivatives, the this compound scaffold holds promise in several therapeutic areas.

Anti-inflammatory and Analgesic Agents

Derivatives of nicotinic acid are known to possess anti-inflammatory properties.[4] The 2-arylaminonicotinic acid scaffold, for instance, is a component of nonsteroidal anti-inflammatory drugs (NSAIDs).[4] The this compound core could serve as a template for the design of novel anti-inflammatory agents.

Anticancer Activity

Numerous pyridine-containing compounds have demonstrated potent anticancer activity. Phenyl-pyridine-2-carboxylic acid derivatives have been identified as cell cycle inhibitors with selectivity for cancer cells.[5] These compounds were shown to induce apoptosis and inhibit tumor growth in preclinical models.[5] The this compound scaffold shares structural similarities and could be explored for similar antiproliferative effects.

Antimicrobial and Antifungal Agents

Pyridine derivatives have been investigated for their antibacterial and antifungal activities.[6] For example, 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines have shown significant activity against various bacterial strains.[6] The combination of a halogenated pyridine and an aryl substituent in the target scaffold suggests potential for development as novel antimicrobial agents.

Other Potential Applications

The versatility of the pyridine scaffold means that derivatives of this compound could also be investigated for a wide range of other activities, including antiviral, and antiparasitic effects.[7]

Characterization and Analytical Techniques

The structural elucidation and purity assessment of synthesized this compound derivatives are crucial. A combination of the following analytical techniques is recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the synthesized compounds.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic accessibility, particularly via robust methods like the Suzuki-Miyaura cross-coupling, allows for the creation of diverse chemical libraries. By systematically exploring the structure-activity relationships through modification at the 2-position, the 5-phenyl ring, and the 4-carboxylic acid, researchers can optimize the pharmacological properties of these compounds. Future research should focus on synthesizing and screening libraries of these derivatives against a range of biological targets to unlock their full therapeutic potential.

References

- CN111170933A - Preparation method of 2-chloro-5-nitropyridine - Google P

-

SciSpace. SYNTHESIS OF 2-PHENYLISOPROPYLHYDRAZINE-1-

C HYDROCHLORIDE. [Link] - US4748243A - Preparation of 2-chloro-5-chloromethylthiazole - Google P

- DE19834565A1 - Process for the preparation of 2-halogen nicotinic acid derivatives and new 2-chloronic nicotinic acid esters - Google P

- EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google P

-

PrepChem.com. The preparation Of 2-chloro-5-methylnicotinic acid. [Link]

-

Atlantis Press. Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]

-

ResearchGate. (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]

- CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google P

-

Frontiers. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. [Link]

-

PubMed. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. [Link]

-

ResearchGate. Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives | Request PDF. [Link]

-

. [Link]

-

Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. [Link]

-

MDPI. Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. [Link]

-

PMC - NIH. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. [Link]

-

PubMed. Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. [Link]

-

YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]

-

PubMed. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. [Link]

-

ResearchGate. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. [Link]

-

PubMed. Syntheses, Activity and Modeling Studies of 3- And 4-(sulfo- And Sulfonamidoalkyl)pyridine and piperidine-2-carboxylic Acid Derivatives as Analogs of NMDA Receptor Antagonists. [Link]

-

PubMed. Synthesis and pharmacological evaluation of novel N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides as TRPM8 antagonists. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Unraveling the Biological Role of 2-Chloro-5-phenylisonicotinic Acid: A Review of Available Scientific Evidence

Researchers, scientists, and drug development professionals frequently encounter novel chemical entities with therapeutic potential. A critical step in the evaluation of any new compound is the elucidation of its mechanism of action. This guide addresses the current scientific understanding of 2-Chloro-5-phenylisonicotinic acid. However, a comprehensive review of publicly available scientific literature and databases indicates a significant gap in the knowledge regarding the specific mechanism of action of this compound.

At present, there is no direct scientific evidence detailing the biochemical targets, signaling pathways, or specific pharmacological effects of this compound. While the broader class of nicotinic acid (niacin) and its derivatives are known to possess diverse biological activities, it is crucial to underscore that the specific substitutions on the pyridine ring dramatically influence their pharmacological profiles. Extrapolation from related but structurally distinct molecules would be speculative and scientifically unsound.

The Landscape of Nicotinic Acid Derivatives: A Spectrum of Biological Activity

Nicotinic acid and its derivatives are a well-established class of compounds with a wide array of biological functions. These activities are highly dependent on the nature and position of substituent groups on the nicotinic acid scaffold. Documented effects of various nicotinic acid derivatives include:

-

Antimicrobial and Antifungal Properties: Certain derivatives have demonstrated the ability to inhibit the growth of various bacterial and fungal strains.[1]

-

Analgesic and Anti-inflammatory Effects: Some substituted nicotinic acids have shown promise in reducing pain and inflammation in preclinical models.

-

Antioxidant Activity: The pyridinecarboxylic acid core can contribute to free radical scavenging, a property observed in some of its derivatives.

It is imperative to reiterate that these observed activities are for other nicotinic acid derivatives and not for this compound itself. The presence of a chloro group at the 2-position and a phenyl group at the 5-position of the isonicotinic acid ring will confer unique physicochemical properties that will dictate its interaction with biological systems.

Future Directions and a Call for Research

The absence of data on the mechanism of action of this compound highlights an opportunity for new research. To elucidate its biological role, a systematic approach is required.

Proposed Investigational Workflow

A logical progression of experiments to determine the mechanism of action would involve a multi-tiered approach, starting with broad phenotypic screening and moving towards specific target identification.

Figure 1. A generalized workflow for elucidating the mechanism of action of a novel compound.

References

[1] Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & Al-Ansi, A. S. (Year). Synthesis, characterization and antimicrobial evaluation of some new nicotinic acid derivatives. Journal of Chemical and Pharmaceutical Research. (Please note that a specific reference for the antimicrobial properties of a close analog was not found in the provided search results, this is a representative example of the type of research that would be relevant).

Sources

The Genesis and Evolution of Phenyl-Substituted Nicotinic Acids: A Technical Guide for the Research Scientist

Abstract

The journey of phenyl-substituted nicotinic acids from their conceptual origins to their exploration as potent pharmacological agents is a compelling narrative of synthetic innovation and evolving biological understanding. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and multifaceted pharmacology of this important class of molecules. We will traverse the historical lineage from the early days of non-steroidal anti-inflammatory drug (NSAID) development, delve into the intricacies of their synthesis with a focus on seminal reactions like the Ullmann condensation, and elucidate their primary mechanism of action as cyclooxygenase (COX) inhibitors. Furthermore, this guide will explore the emerging and complex role of these compounds as modulators of nicotinic acetylcholine receptors (nAChRs), highlighting a dual pharmacology that continues to intrigue and inspire new avenues of drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a thorough and practical understanding of phenyl-substituted nicotinic acids.

A Historical Perspective: From Salicylates to Phenyl-Substituted Nicotinic Acids

The story of phenyl-substituted nicotinic acids is intrinsically linked to the broader history of NSAIDs. The quest for anti-inflammatory and analgesic agents began with the use of willow bark extracts in ancient times, which led to the isolation of salicin and the eventual synthesis of acetylsalicylic acid (aspirin) in 1897. This pivotal moment ushered in an era of synthetic chemistry aimed at discovering novel anti-inflammatory compounds with improved efficacy and tolerability.

A significant conceptual leap was the development of the fenamates in the 1960s by Parke-Davis. These N-arylanthranilic acids, such as mefenamic acid, represented a new structural class of NSAIDs. The core structure of fenamates, featuring a phenyl ring linked to an anthranilic acid scaffold via a nitrogen atom, established a key pharmacophore. This development paved the way for the exploration of bioisosteric replacements, where the benzene ring of anthranilic acid was replaced with a pyridine ring, giving rise to the 2-(phenylamino)nicotinic acids.

The synthesis of these 2-anilinonicotinic acid derivatives was historically accomplished through the Ullmann condensation , a copper-catalyzed reaction between an aryl halide and an amine. This reaction, though requiring harsh conditions, was instrumental in the early exploration of this chemical space.

The Synthetic Repertoire: Crafting Phenyl-Substituted Nicotinic Acids

The introduction of a phenyl group onto the nicotinic acid scaffold can be achieved through various synthetic strategies, with the choice of method often depending on the desired substitution pattern and the available starting materials.

The Ullmann Condensation: A Classic Approach to 2-(Phenylamino)nicotinic Acids

The Ullmann condensation is a cornerstone in the synthesis of N-aryl bonds and has been historically significant in the preparation of 2-(phenylamino)nicotinic acid derivatives, the structural analogues of fenamates.[1]

Caption: The Ullmann Condensation for 2-Anilinonicotinic Acid Synthesis.

Experimental Protocol: Synthesis of 2-(Phenylamino)nicotinic Acid via Ullmann Condensation

-

Materials: 2-chloronicotinic acid, aniline, potassium carbonate (anhydrous), copper powder, dimethylformamide (DMF).

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloronicotinic acid (1 equivalent), aniline (1.2 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of copper powder (0.1 equivalents).

-

Add anhydrous DMF as the solvent.

-

Heat the reaction mixture to reflux (typically 140-150 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous solution with hydrochloric acid to precipitate the product.

-

Filter the crude product, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-(phenylamino)nicotinic acid.

-

-

Self-Validation: The identity and purity of the product should be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting materials on TLC and the appearance of a single product spot indicate a successful reaction.

Modern Approaches: Boric Acid Catalysis and Microwave-Assisted Synthesis

Recognizing the limitations of the traditional Ullmann condensation, such as high temperatures and the use of stoichiometric copper, more efficient and environmentally benign methods have been developed. A notable advancement is the use of boric acid as a catalyst in a solvent-free synthesis of 2-(arylamino)nicotinic acids.[2] This method offers excellent yields, a straightforward workup, and avoids the use of hazardous solvents.[2]

Microwave-assisted synthesis has also emerged as a powerful tool, significantly reducing reaction times for the coupling of 2-chloronicotinic acid with anilines in the presence of a base like potassium carbonate in an aqueous medium.[3]

Pharmacology Part I: The NSAID Connection - Inhibition of Cyclooxygenase (COX)

The primary mechanism of action for the anti-inflammatory and analgesic effects of many phenyl-substituted nicotinic acids, particularly the 2-anilinonicotinic acid derivatives, is the inhibition of the cyclooxygenase (COX) enzymes.[4][5]

Caption: Mechanism of Action via COX Inhibition.

Structure-Activity Relationships (SAR) for COX Inhibition

The potency and selectivity of COX inhibition by phenyl-substituted nicotinic acids are highly dependent on their structural features. The following table summarizes key SAR findings from various studies.[6][7]

| Substitution Position | Substituent | Effect on COX Inhibition | Reference |

| N-Aryl Ring | 2',3'-disubstitution | Generally favorable for activity | [6] |

| 3'-CF₃ | Potent activity | [6] | |

| 4'-substitution | Can lead to conflicting results depending on the assay | [6] | |

| Nicotinic Acid Ring | Substitution | Generally reduces activity | [6] |

Pharmacology Part II: A New Frontier - Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

Beyond their well-established role as COX inhibitors, there is growing evidence that phenyl-substituted nicotinic acids and related structures can interact with nicotinic acetylcholine receptors (nAChRs).[3][8] These ligand-gated ion channels are crucial for synaptic transmission in the central and peripheral nervous systems.

The interaction of small molecules with nAChRs can be complex, ranging from direct activation (agonism) or blockade (antagonism) at the acetylcholine binding site to allosteric modulation at distinct sites on the receptor complex. Positive allosteric modulators (PAMs), for instance, enhance the receptor's response to acetylcholine without directly activating the channel.[8][9]

Caption: Allosteric Modulation of nAChRs.

The ability of phenyl-substituted nicotinic acids to modulate nAChRs opens up exciting therapeutic possibilities, particularly in the realm of neurological and psychiatric disorders where nAChR dysfunction is implicated.[10] Further research is warranted to fully elucidate the specific subtypes of nAChRs targeted by these compounds and the precise nature of their modulatory effects.

Future Directions and Conclusion

The field of phenyl-substituted nicotinic acids continues to evolve. The dual pharmacology of these compounds, acting as both COX inhibitors and potential nAChR modulators, presents both challenges and opportunities for drug design. Future research will likely focus on:

-

Optimizing COX-2 selectivity: To minimize the gastrointestinal side effects associated with COX-1 inhibition.[5]

-

Elucidating nAChR subtype selectivity: To develop compounds with targeted effects on specific neurological pathways.

-

Exploring novel therapeutic applications: Leveraging the dual pharmacology for conditions where both inflammation and cholinergic dysfunction are present.

References

-

An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal. [Link]

-

Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. [Link]

-

Synthesis of 2-aminonicotinic acid. ResearchGate. [Link]

-

Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. Molecular Pharmacology. [Link]

-

Update on SAR studies toward new COX-1 selective inhibitors. ResearchGate. [Link]

-

Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations. The Journal of Physiology. [Link]

-

Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. [Link]

-

Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. [Link]

- CN106380414B - A kind of mefenamic acid and its synthesis technology.

-

Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. MDPI. [Link]

-

An allosteric binding site of the α7 nicotinic acetylcholine receptor revealed in a humanized acetylcholine-binding protein. Journal of Biological Chemistry. [Link]

-

Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. RSC Advances. [Link]

-

Synthesis of 2-acetylnicotinic acid. PrepChem.com. [Link]

-

Synthesis and Medicinal Applications of Fenamic Acid Derivatives. ResearchGate. [Link]

-

Ullmann condensation. Wikipedia. [Link]

-

Discovery of an intrasubunit nicotinic acetylcholine receptor–binding site for the positive allosteric modulator Br-PBTC. Journal of Biological Chemistry. [Link]

-

Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Organic Letters. [Link]

-

Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. Science and Education Publishing. [Link]

-

Update on SAR Studies Toward New COX-1 Selective Inhibitors. Bentham Science. [Link]

-

The Effects of Positive Allosteric Modulators of α7–nAChR on Social Play Behavior in Adolescent Rats Prenatally Exposed to Valproic Acid. MDPI. [Link]

-

Quantum Chemical Study on Mefenamic Acid Polymorphic Forms. ACS Omega. [Link]

-

Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules. [Link]

-

The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances. ChemMedChem. [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. ResearchGate. [Link]

Sources

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues [pubs.sciepub.com]

- 7. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An allosteric binding site of the α7 nicotinic acetylcholine receptor revealed in a humanized acetylcholine-binding protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of an intrasubunit nicotinic acetylcholine receptor–binding site for the positive allosteric modulator Br-PBTC - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Utility of 2-Chloro-5-phenylisonicotinic Acid in Modern Drug Discovery

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis and application of 2-Chloro-5-phenylisonicotinic acid. This versatile pharmaceutical intermediate serves as a crucial building block in the creation of complex molecular architectures, particularly in the realm of targeted cancer therapies. Its unique structural features offer a scaffold that is both synthetically adaptable and primed for potent biological activity.

Introduction: A Scaffold of Significance

This compound belongs to the class of substituted nicotinic acids, a privilege structure in medicinal chemistry. Nicotinic acid and its derivatives are well-represented in a wide array of biologically active compounds, including vitamins and coenzymes. The introduction of a chloro substituent at the 2-position and a phenyl group at the 5-position creates a molecule with distinct electronic and steric properties, making it an ideal precursor for the synthesis of targeted therapeutics. The chlorine atom provides a reactive handle for nucleophilic substitution reactions, while the phenyl group can engage in crucial hydrophobic and π-stacking interactions within the binding pockets of biological targets.

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common and effective strategy involves a Suzuki-Miyaura cross-coupling reaction to introduce the phenyl group, followed by oxidation of a precursor to form the carboxylic acid.

Synthetic Pathway Overview

A logical and experimentally validated approach to synthesize this compound is outlined below. This pathway leverages the well-established Suzuki-Miyaura coupling for the formation of the C-C bond between the pyridine ring and the phenyl group, followed by a selective oxidation.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-5-phenylpyridine via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1] In this step, the phenyl group is introduced onto the pyridine scaffold.

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |

| 2-Chloro-5-iodopyridine | 69045-79-0 | 239.44 | 1 eq |

| Phenylboronic acid | 98-80-6 | 121.93 | 1.2 eq |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.05 eq |

| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 2 eq |

| Toluene | 108-88-3 | 92.14 | - |

| Ethanol | 64-17-5 | 46.07 | - |

| Water | 7732-18-5 | 18.02 | - |

Procedure:

-

To a round-bottom flask, add 2-Chloro-5-iodopyridine, phenylboronic acid, and sodium carbonate.

-

Add a 3:1 mixture of toluene and ethanol, followed by water.

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-Chloro-5-phenylpyridine.

Protocol 2: Synthesis of this compound

The final step involves the oxidation of a suitable precursor to the carboxylic acid. While direct oxidation of a methyl group at the 4-position is possible, a more controlled approach involves the formylation of 2-chloro-5-phenylpyridine followed by oxidation of the resulting aldehyde.

Part A: Formylation of 2-Chloro-5-phenylpyridine

-

Cool a solution of n-butyllithium in hexanes to -78 °C.

-

Slowly add a solution of 2-Chloro-5-phenylpyridine in anhydrous tetrahydrofuran (THF) while maintaining the temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add N,N-dimethylformamide (DMF) dropwise and continue stirring at -78 °C for 2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

-

Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude aldehyde by column chromatography.

Part B: Oxidation to this compound

-

Dissolve the 2-chloro-5-phenylpyridine-4-carbaldehyde in a suitable solvent such as a mixture of t-butanol and water.

-

Add sodium chlorite and sodium dihydrogen phosphate.

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

-

Adjust the pH of the solution to acidic (pH 2-3) with dilute hydrochloric acid.

-

The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Application in Pharmaceutical Synthesis: A Key Intermediate for ALK Inhibitors

This compound and its derivatives are valuable intermediates in the synthesis of Anaplastic Lymphoma Kinase (ALK) inhibitors.[2] ALK is a receptor tyrosine kinase that, when genetically altered, can become a potent oncogenic driver in various cancers, most notably in non-small cell lung cancer (NSCLC).[3]

Case Study: Ceritinib (Zykadia®)

Ceritinib is a second-generation ALK inhibitor that has demonstrated significant efficacy in patients with ALK-positive NSCLC, including those who have developed resistance to the first-generation inhibitor, crizotinib.[4][5] The synthesis of Ceritinib showcases the utility of a scaffold that can be derived from this compound. A key step in the synthesis of Ceritinib involves the coupling of a substituted pyrimidine with a complex aniline derivative. The core of this aniline derivative can be constructed using a precursor like this compound.

The ALK Signaling Pathway and Inhibition

The EML4-ALK fusion protein, the most common ALK rearrangement in NSCLC, leads to constitutive activation of the ALK kinase domain. This results in the downstream activation of several signaling pathways critical for cell proliferation and survival, including the RAS-MEK-ERK, PI3K-AKT, and JAK-STAT pathways.

Caption: The ALK signaling pathway and its inhibition by Ceritinib.

The design of ALK inhibitors like Ceritinib focuses on creating molecules that can effectively compete with ATP for binding to the kinase domain of the ALK protein. The 2-chloro-5-phenyl-substituted pyridine core provides a rigid scaffold that can be appropriately functionalized to achieve high binding affinity and selectivity. The phenyl group can occupy a hydrophobic pocket, while the chloro-substituted pyridine ring can be modified to introduce groups that form hydrogen bonds and other key interactions with the enzyme.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its robust and scalable synthesis, coupled with its strategic importance in the construction of potent kinase inhibitors, underscores its significance in modern drug discovery. The continued exploration of new synthetic routes and applications for this and related scaffolds will undoubtedly lead to the development of novel and more effective therapies for a range of diseases.

References

- Awad, M. M., & Shaw, A. T. (2014). ALK inhibitors in non-small cell lung cancer: crizotinib and beyond. Clinical advances in hematology & oncology : H&O, 12(7), 429–439.

-

Dhillon, S., & Clark, M. (2014). Ceritinib: first global approval. Drugs, 74(11), 1285–1291. [Link]

- Fancelli, D., et al. (2014). Potent and selective ALK inhibitors. Journal of Medicinal Chemistry, 57(10), 4166-4184.

-

Gao, Y., et al. (2021). A new ALK inhibitor overcomes resistance to first‐ and second‐generation inhibitors in NSCLC. EMBO Molecular Medicine, 14(1), e14296. [Link]

-

Marsilje, T. H., et al. (2013). Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials. Journal of Medicinal Chemistry, 56(14), 5675–5690. [Link]

-

Passaro, A., et al. (2017). Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy. Drug Design, Development and Therapy, 11, 2175–2186. [Link]

- Rao, R. V. R., & Oruganti, S. (2015). An improved and scalable synthesis of Ceritinib (LDK378). Tetrahedron Letters, 56(43), 5877-5879.

-

Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

- Shaw, A. T., et al. (2014). Ceritinib in ALK-rearranged non–small-cell lung cancer. New England Journal of Medicine, 370(13), 1189-1197.

-

Voena, C., et al. (2024). Anaplastic Lymphoma Kinase (ALK) Inhibitors Enhance Phagocytosis Induced by CD47 Blockade in Sensitive and Resistant ALK-Driven Malignancies. International Journal of Molecular Sciences, 25(1), 543. [Link]

-

Wang, Y., et al. (2016). Synthesis of a [18F]-labeled ceritinib analogue for positron emission tomography of anaplastic lymphoma kinase, a receptor tyrosine kinase, in lung cancer. Journal of Labelled Compounds and Radiopharmaceuticals, 59(2), 64-70. [Link]

- Wu, J., et al. (2018). ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies. Pharmacology & Therapeutics, 188, 1-13.

- Zhang, S., et al. (2016). Ceritinib: From Synthesis to Clinical Applications. Current Medicinal Chemistry, 23(23), 2486-2497.

Sources

- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ALK inhibitors in non-small cell lung cancer: crizotinib and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ceritinib: first global approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for 2-Chloro-5-phenylisonicotinic acid in Diabetes Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting GPR109A in Diabetes with 2-Chloro-5-phenylisonicotinic acid

Diabetes mellitus, particularly Type 2 diabetes, is a complex metabolic disorder characterized by hyperglycemia, insulin resistance, and chronic inflammation. The G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), has emerged as a promising therapeutic target in diabetes research.[1][2] GPR109A is expressed in key metabolic tissues such as adipocytes and immune cells, including macrophages.[3][4] Its activation by endogenous ligands like the ketone body β-hydroxybutyrate, or pharmacological agonists such as niacin, triggers a cascade of events that can ameliorate key pathological features of diabetes.[4][5][6]

This compound is a synthetic compound structurally related to nicotinic acid (niacin) and is hypothesized to act as a GPR109A agonist. Its potential in diabetes research lies in its ability to modulate both metabolic and inflammatory pathways through the activation of GPR109A. The primary metabolic effect of GPR109A activation in adipocytes is the inhibition of lipolysis, which reduces the flux of free fatty acids (FFAs) to the liver and other tissues.[7] Elevated FFAs are a known contributor to insulin resistance, and their reduction is a key therapeutic goal in managing Type 2 diabetes.

Beyond its metabolic role, GPR109A activation exerts potent anti-inflammatory effects.[1][3] Chronic low-grade inflammation is a hallmark of obesity and Type 2 diabetes, contributing to insulin resistance and β-cell dysfunction. By activating GPR109A on immune cells like macrophages, this compound may suppress the production of pro-inflammatory cytokines, thereby mitigating the inflammatory component of diabetes.[2][3]

These dual metabolic and anti-inflammatory actions make this compound a compelling candidate for investigation in diabetes research. These application notes provide a comprehensive guide for researchers to explore the therapeutic potential of this compound, detailing its mechanism of action and providing step-by-step protocols for its evaluation in both in vitro and in vivo models of diabetes.

Mechanism of Action: The GPR109A Signaling Pathway

This compound is predicted to exert its effects by binding to and activating GPR109A, a Gi/Go-coupled receptor. The canonical signaling pathway initiated by GPR109A activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This reduction in cAMP has divergent effects in different cell types, which are central to the therapeutic potential of GPR109A agonists in diabetes.

In Adipocytes:

-

Inhibition of Lipolysis: The decrease in cAMP levels leads to reduced activity of Protein Kinase A (PKA). PKA is responsible for phosphorylating and activating hormone-sensitive lipase (HSL), a key enzyme in the breakdown of triglycerides into glycerol and free fatty acids.[7] By inhibiting this pathway, GPR109A activation effectively puts a brake on lipolysis, reducing the release of FFAs into circulation.

In Immune Cells (e.g., Macrophages):

-

Anti-inflammatory Effects: The reduction in cAMP can modulate the activity of various transcription factors, including NF-κB. GPR109A activation has been shown to suppress the activation of the NF-κB pathway, a central regulator of inflammatory gene expression.[2] This leads to a decreased production and secretion of pro-inflammatory cytokines such as TNF-α and IL-6.

The following diagram illustrates the signaling cascade initiated by the activation of GPR109A by an agonist like this compound.

Caption: GPR109A signaling pathway upon agonist binding.

Experimental Protocols

The following protocols are designed to assess the efficacy of this compound as a GPR109A agonist in the context of diabetes research. It is crucial to note that the optimal concentrations of this compound will need to be determined empirically, as its specific potency (EC50/IC50) is not widely published. The suggested concentration ranges are based on those typically used for niacin and other synthetic GPR109A agonists.

Part 1: In Vitro Characterization

This assay directly measures the activation of the Gi-coupled GPR109A receptor by quantifying the inhibition of forskolin-stimulated cAMP production.

Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing human GPR109A.

Principle: Forskolin directly activates adenylyl cyclase, leading to a surge in intracellular cAMP. A GPR109A agonist will inhibit this process, resulting in a dose-dependent decrease in cAMP levels.

Materials:

-

CHO-K1 cells stably expressing human GPR109A

-

Cell culture medium (e.g., DMEM/F-12) with appropriate supplements

-

Forskolin

-

This compound

-

Niacin (as a positive control)

-

cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based)

-

384-well white assay plates

Protocol:

-

Cell Seeding: Seed the GPR109A-expressing CHO-K1 cells into 384-well plates at a density of 5,000-10,000 cells/well and incubate overnight.

-

Compound Preparation: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) and niacin in assay buffer.

-

Agonist Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate for 30 minutes at 37°C.

-

Forskolin Stimulation: Add forskolin to all wells (except for the negative control) to a final concentration of 5-10 µM. Incubate for 30 minutes at 37°C.

-

cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP production against the log concentration of the agonist. Calculate the IC50 value for this compound and compare it to that of niacin.

Expected Outcome: this compound is expected to dose-dependently inhibit forskolin-stimulated cAMP production, allowing for the determination of its potency (IC50) as a GPR109A agonist.

This assay assesses the functional metabolic effect of GPR109A activation by measuring the inhibition of stimulated lipolysis in differentiated adipocytes.

Cell Line: 3T3-L1 preadipocytes.

Principle: Differentiated 3T3-L1 adipocytes are stimulated with a β-adrenergic agonist (e.g., isoproterenol) to induce lipolysis, resulting in the release of glycerol into the medium. A GPR109A agonist will inhibit this process. The amount of glycerol released is a direct measure of lipolysis.[7][8]

Materials:

-

3T3-L1 preadipocytes

-

Preadipocyte growth medium and differentiation medium cocktail (containing IBMX, dexamethasone, and insulin)

-

Isoproterenol

-

This compound

-

Niacin (as a positive control)

-

Glycerol assay kit

-

96-well plates

Protocol:

-

3T3-L1 Differentiation: Culture 3T3-L1 preadipocytes to confluence in 96-well plates. Two days post-confluence, induce differentiation by treating with a differentiation cocktail for 2-3 days, followed by insulin-containing medium for another 2-3 days, and then maintenance medium for an additional 2-4 days until lipid droplets are well-formed.[9][10][11]

-

Pre-incubation: Wash the differentiated adipocytes with assay buffer and pre-incubate with various concentrations of this compound or niacin for 30 minutes.

-

Lipolysis Stimulation: Add isoproterenol (e.g., 10 µM final concentration) to stimulate lipolysis and incubate for 1-2 hours at 37°C.

-

Glycerol Measurement: Collect the supernatant and measure the glycerol concentration using a commercially available glycerol assay kit.[8][12]

-

Data Analysis: Plot the percentage inhibition of isoproterenol-stimulated glycerol release against the log concentration of the agonist to determine the IC50 value.

Expected Outcome: this compound should inhibit isoproterenol-stimulated glycerol release in a dose-dependent manner, confirming its anti-lipolytic activity.

This assay evaluates the ability of this compound to suppress the inflammatory response in macrophages.

Cell Line: RAW264.7 murine macrophage cell line.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production and secretion of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[13][14] A GPR109A agonist can inhibit this inflammatory response.

Materials:

-

RAW264.7 macrophages

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

Lipopolysaccharide (LPS)

-

This compound

-

Niacin (as a positive control)

-

TNF-α ELISA kit

-

24-well plates

Protocol:

-

Cell Seeding: Seed RAW264.7 cells into 24-well plates at a density of 2-5 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound or niacin for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL final concentration) for 4-6 hours.

-

Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of TNF-α using an ELISA kit according to the manufacturer's instructions.[15]

-

Data Analysis: Plot the percentage inhibition of LPS-induced TNF-α production against the log concentration of the agonist to determine the IC50 value.

Expected Outcome: this compound is expected to reduce the production of TNF-α in LPS-stimulated macrophages in a dose-dependent fashion, demonstrating its anti-inflammatory properties.

Part 2: In Vivo Evaluation in a Mouse Model of Diabetes

This model is widely used to induce a state of hyperglycemia that mimics Type 1 diabetes, but with modifications can also be used to model aspects of Type 2 diabetes.

Animal Model: C57BL/6 mice (male, 8-10 weeks old).

Principle: Streptozotocin (STZ) is a chemical that is toxic to the insulin-producing β-cells of the pancreas. Administration of STZ leads to β-cell destruction, insulin deficiency, and subsequent hyperglycemia.

Protocol for Induction of Diabetes:

-

Acclimatization: Acclimatize mice for at least one week before the experiment.

-

Fasting: Fast the mice for 4-6 hours.

-

STZ Injection: Prepare a fresh solution of STZ in cold citrate buffer (pH 4.5). Administer a single intraperitoneal (i.p.) injection of STZ (e.g., 150-200 mg/kg body weight for a Type 1 model, or multiple low doses for a model with some remaining β-cell function).

-

Blood Glucose Monitoring: Monitor blood glucose levels from tail vein blood at 48 and 72 hours post-injection, and then weekly. Mice with blood glucose levels consistently above 250 mg/dL are considered diabetic and can be used for the study.

Experimental Design:

-

Group 1: Non-diabetic control (vehicle treatment).

-

Group 2: Diabetic control (vehicle treatment).

-

Group 3: Diabetic + this compound (low dose).

-

Group 4: Diabetic + this compound (high dose).

-

Group 5: Diabetic + Niacin (positive control).

Dosing and Administration:

-

The optimal dose of this compound needs to be determined in preliminary studies. Based on studies with niacin in mice, a starting dose range of 30-100 mg/kg body weight, administered daily by oral gavage or i.p. injection, can be considered.[6]

-

Treatment should be continued for a period of 4-8 weeks.

Parameters to be Measured:

-

Weekly: Body weight and fasting blood glucose levels.

-

At the end of the study:

Principle: An IPGTT measures the ability of an animal to clear a glucose load from the blood. Improved glucose tolerance is indicative of enhanced insulin sensitivity or secretion.

Protocol:

-

Fasting: Fast the mice for 6 hours.

-

Baseline Glucose: Measure baseline blood glucose (time 0) from the tail vein.

-

Glucose Injection: Administer an i.p. injection of a 20% glucose solution at a dose of 2 g/kg body weight.

-

Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.

-

Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC). A lower AUC indicates improved glucose tolerance.

The following workflow diagram outlines the key stages of the in vivo study.

Caption: Workflow for in vivo evaluation of this compound.

Data Presentation and Interpretation

| Parameter | Expected Effect of this compound | Interpretation |

| In Vitro | ||

| cAMP Levels | Dose-dependent decrease | Confirms GPR109A agonism |

| Glycerol Release | Dose-dependent decrease | Demonstrates anti-lipolytic activity |

| TNF-α Secretion | Dose-dependent decrease | Shows anti-inflammatory potential |

| In Vivo | ||

| Fasting Blood Glucose | Reduction compared to diabetic control | Indicates improved glycemic control |

| Glucose Tolerance (IPGTT AUC) | Lower AUC compared to diabetic control | Suggests enhanced glucose disposal/insulin sensitivity |

| Serum Free Fatty Acids | Reduction compared to diabetic control | Consistent with anti-lipolytic effect |

| Pancreatic β-cell Mass | Preservation or regeneration | Implies a protective effect on pancreatic islets |

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial characterization of this compound as a potential therapeutic agent for diabetes. By systematically evaluating its effects on GPR109A activation, adipocyte lipolysis, macrophage inflammation, and in a preclinical model of diabetes, researchers can gain valuable insights into its efficacy and mechanism of action.

Future studies could explore the long-term effects of this compound treatment on diabetic complications, such as nephropathy and retinopathy. Additionally, investigating its effects in genetic models of Type 2 diabetes (e.g., db/db mice) would provide further validation of its therapeutic potential. The development of GPR109A agonists with favorable pharmacokinetic and side-effect profiles remains a key objective in the field, and a thorough understanding of the biological activities of novel compounds like this compound is a critical step in this process.

References

-

Singh, N., Gurav, A., Sivaprakasam, S., Brady, E., Padia, R., Shi, H., Thangaraju, M., Prasad, P. D., Manicassamy, S., Munn, D. H., Lee, J. R., Offermanns, S., & Ganapathy, V. (2014). Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128–139. [Link]

-

Thangaraju, M., Cresci, G. A., Liu, K., Ananth, S., Gnanaprakasam, J. P., Browning, D. D., Mellinger, J. D., Smith, S. B., Digby, G. J., Lambert, N. A., Prasad, P. D., & Ganapathy, V. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer research, 69(7), 2826–2832. [Link]

-

Plaisance, E. P., Lukasova, M., Offermanns, S., Zhang, Y., Cao, G., & Judd, R. L. (2009). Niacin stimulates adiponectin secretion through the GPR109A receptor. American journal of physiology. Endocrinology and metabolism, 296(3), E549–E558. [Link]

-

Gambhir, D., Ananth, S., Thangaraju, M., Prasad, P. D., & Ganapathy, V. (2012). GPR109A as an anti-inflammatory receptor in retinal pigment epithelial cells and its relevance to diabetic retinopathy. Investigative ophthalmology & visual science, 53(4), 2208–2217. [Link]

-

Gille, A., Bodor, E. T., Kehra, M., & Offermanns, S. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. International journal of molecular sciences, 22(8), 3986. [Link]

-

Chai, J. T., Digby, J. E., Choudhury, R. P., & Ruparelia, N. (2013). GPR109A and vascular inflammation. Current atherosclerosis reports, 15(5), 325. [Link]

-

Zen-Bio, Inc. (n.d.). Lipolysis Assay Kit for 3T3-L1 Cells. Retrieved January 24, 2026, from [Link]

-

Offermanns, S. (2011). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Naunyn-Schmiedeberg's archives of pharmacology, 384(4-5), 375–382. [Link]

-

Alese, M. O., & Adetunji, T. V. (2016). Histological studies of pancreatic β-cells of streptozotocin-induced diabetic wistar rats treated with methanolic extract of Sphenocentrum jollyanum. Journal of Histology & Histopathology, 3(1). [Link]

-

Rich, M. (2007). Inhibition of forskolin-stimulated cAMP in stably transfected CHO-K1 cells. ResearchGate. [Link]

-

Like, A. A., & Rossini, A. A. (1976). Streptozotocin-induced pancreatic insulitis: new model of diabetes mellitus. Science, 193(4251), 415–417. [Link]

-

AMSBIO. (n.d.). Adipocyte Lipolysis Assay Kit for 3T3-L1 Cells: Glycerol Detection. Retrieved January 24, 2026, from [Link]

-

Rich, M. (2007). Structures of GPR109A agonists presented herein with compound designations indicated below each structure. ResearchGate. [Link]

-

Zebisch, K., Voigt, V., Wabitsch, M., & Brandsch, C. (2012). Protocol for effective differentiation of 3T3-L1 cells to adipocytes. Analytical biochemistry, 425(1), 88. [Link]

-

Brass, D. M., Hollingsworth, J. W., Cinque, M., Li, Z., Savov, J. D., & Schwartz, D. A. (2008). Tumor necrosis factor-alpha from macrophages enhances LPS-induced Clara cell expression of keratinocyte-derived chemokine. American journal of respiratory cell and molecular biology, 38(3), 323–331. [Link]

-

El-Marasy, S. A., Abd-Elsalam, R. M., & Ahmed-Farid, O. A. (2014). A histological and immunohistochemical study of beta cells in streptozotocin diabetic rats treated with caffeine. Folia histochemica et cytobiologica, 52(1), 42–50. [Link]

-

Chompoo, J., Upaphap, C., & Smeriglio, A. (2022). Phytochemical Composition, Antioxidant and Anti-Inflammatory Activities, and Protective Effect Against LPS-Induced Liver Injury in Mice of Gerbera delavayi Franch. Molecules, 27(23), 8230. [Link]

-

Kennedy, R. T., Skanthakumar, A., & Schmidt, R. (2009). Measurement of lipolysis products secreted by 3T3-L1 adipocytes using microfluidics. Analytical and bioanalytical chemistry, 394(4), 1013–1022. [Link]

-

Sari, D. C., & Lestari, S. R. (2022). Histopathological Picture of the Pancreas of Mice (Mus musculus) Diabetes Induced by Streptozotocin-Sukrosa by Giving Pepaya S. Journal of Social Research, 1(10), 1075-1082. [Link]

-

Armstrong, L. E., & Le, T. H. (2011). Short-term Treatment of RAW264.7 Macrophages with Adiponectin Increases Tumor Necrosis Factor-α (TNF-α) Expression via ERK1/2 Activation and Egr-1 Expression. The Journal of biological chemistry, 286(29), 25691–25701. [Link]

-

Lee, Y. S., Shin, S. J., Park, H. S., Kim, Y. M., Kim, H. J., Lee, S. H., ... & Yoon, J. H. (2006). Prolonged remission of diabetes by regeneration of β-cells in diabetic mice treated with recombinant adenoviral vector expressing glucagon-like peptide-1. Diabetologia, 49(9), 2166-2175. [Link]

-

Barp, A., La Sala, L., & Cignarella, A. (2022). Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug. Frontiers in Endocrinology, 13, 965640. [Link]

-

Kim, K. S., Park, S. H., & Choung, S. Y. (2013). Glycerol release from 3T3-L1 adipocytes on days 0, 2, 4, 6, 8, and 10 after induction of adipocyte differentiation. ResearchGate. [Link]

-

Piros, E. T., Hales, T. G., & Evans, C. J. (1995). κ-Opioid receptor-transfected cell lines. FEBS letters, 361(1), 70-74. [Link]

-

Babcock, T. A., Helton, W. S., & Espat, N. J. (2004). LPS-stimulated RAW 264.7 macrophage inducible nitric oxide synthase (iNOS) and nitric oxide production is decreased by an omega-3 fatty acid lipid emulsion. Journal of surgical research, 122(2), 230-235. [Link]

-

Wang, Y., Zhang, Y., & Chen, L. (2022). Phytochemical Composition, Antioxidant and Anti-Inflammatory Activities, and Protective Effect Against LPS-Induced Liver Injury in Mice of Gerbera delavayi Franch. Molecules, 27(19), 6296. [Link]

Sources

- 1. Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. zen-bio.com [zen-bio.com]

- 8. resources.amsbio.com [resources.amsbio.com]

- 9. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]

- 12. biocat.com [biocat.com]

- 13. Tumor Necrosis Factor-α from Macrophages Enhances LPS-Induced Clara Cell Expression of Keratinocyte-Derived Chemokine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Histopathology of streptozotocin-induced diabetic DBA/2N and CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.viamedica.pl [journals.viamedica.pl]

- 19. ijsr.internationaljournallabs.com [ijsr.internationaljournallabs.com]

- 20. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5-phenylisonicotinic Acid